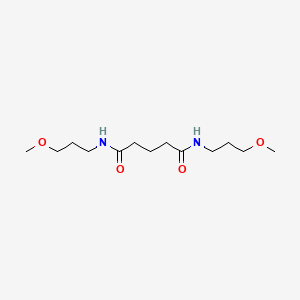

NN'-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE

Description

Properties

IUPAC Name |

N,N'-bis(3-methoxypropyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-18-10-4-8-14-12(16)6-3-7-13(17)15-9-5-11-19-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNILLHIMSPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CCCC(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE typically involves a multi-step process. One common method includes the following steps:

Oxidation of diethylene glycol: to prepare diglycolic acid.

Dehydration of diglycolic acid: to form diglycolic anhydride.

Reaction of diglycolic anhydride with diamine: to yield a mono-substituted amide.

Further substitution of the mono-amide: to produce the desired diamide.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxypropyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation

Mechanism of Action

The mechanism by which NN’-BIS(3-METHOXYPROPYL)PENTANEDIAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as metal ion transport, enzyme activity, and cellular signaling. The specific molecular targets and pathways depend on the metal ion involved and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pentanediamides

The following table compares NN'-bis(3-methoxypropyl)pentanediamide with structurally related pentanediamide derivatives, focusing on substituent effects and inferred properties:

Key Observations:

- Polarity and Solubility: The 3-methoxypropyl groups in this compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl-substituted analogues. However, it is less polar than the hydroxyl-containing derivative from , which may exhibit stronger hydrogen bonding .

- Thermal Stability: Bulky substituents like isopropyl or phenyl groups (as in or hypothetical analogues) likely increase thermal stability, whereas methoxypropyl groups may reduce melting points due to increased conformational flexibility.

- Reactivity: The ether linkage in the methoxypropyl group is less reactive than hydroxyl groups, making this compound more stable under acidic conditions compared to the hydroxylated analogue .

Functional Analogues in Pharmaceutical Contexts

Its dibenzylethylenediamine backbone highlights how nitrogen substitution influences salt formation and bioavailability in drug formulations . In contrast, this compound’s methoxypropyl groups may prioritize solubility over ionic interactions, suggesting divergent applications in drug delivery versus antibiotic activity.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-Bis(3-methoxypropyl)pentanediamide with high purity?

A two-step approach is typically employed: (1) amide coupling between pentanedioic acid and 3-methoxypropylamine using a coupling agent like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions, and (2) purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is critical .

Q. How can researchers characterize the stability of N,N'-Bis(3-methoxypropyl)pentanediamide under varying pH conditions?

Design a pH-stability assay by incubating the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation products using LC-UV/HRMS (high-resolution mass spectrometry) with a reversed-phase C18 column. Phosphate buffer (pH 7.1) is optimal for initial stability screening due to its compatibility with biological assays .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Use NMR spectroscopy (¹H, ¹³C, and DEPT-135 for structural confirmation) combined with HPLC-DAD (diode array detection) at 254 nm. For trace-level impurities (<0.1%), employ UPLC-QTOF-MS with a BEH C18 column (1.7 µm particle size) to resolve co-eluting peaks and identify byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N,N'-Bis(3-methoxypropyl)pentanediamide across studies?

Systematic meta-analysis of experimental conditions is essential. Key variables include:

- Solvent systems (e.g., DMSO vs. aqueous buffers affecting solubility).

- Cell line variability (e.g., HeLa vs. HEK-293 metabolic differences).

- Assay interference (e.g., autofluorescence in fluorometric assays).

Replicate studies under standardized conditions and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers?

Employ molecular dynamics (MD) simulations (GROMACS or CHARMM) to model insertion into lipid bilayers. Validate experimentally via surface plasmon resonance (SPR) to measure binding kinetics or fluorescence anisotropy to assess membrane fluidity changes. Use DSC (differential scanning calorimetry) to detect phase transitions in liposomes post-treatment .

Q. How can researchers optimize cross-linking efficiency when using N,N'-Bis(3-methoxypropyl)pentanediamide in polymer networks?

Design a DoE (Design of Experiments) approach varying:

- Molar ratios of cross-linker to monomer.

- Reaction temperature (25–60°C).

- Catalyst concentration (e.g., triethylamine).

Characterize cross-linking efficiency via swelling tests (ASTM D2765) and FTIR to monitor ester/amide bond formation. Rheometry can quantify mechanical strength changes .

Methodological Challenges and Solutions

Q. How to address discrepancies in NMR spectral data between synthetic batches?

Common issues include residual solvents or stereochemical impurities. Solutions:

- Lyophilize samples to remove volatile contaminants.

- Use COSY and HSQC NMR to assign stereochemistry.

- Compare with computational NMR predictions (e.g., Gaussian DFT calculations) .

Q. What strategies mitigate interference from methoxypropyl side chains in mass spectrometry?

- Derivatization : Convert primary amines to tert-butyldimethylsilyl (TBDMS) derivatives to stabilize fragmentation.

- Collision-induced dissociation (CID) optimization : Adjust voltage gradients to suppress background noise from propyl fragments .

Data Interpretation and Validation

Q. How to validate computational docking results predicting the compound’s binding to a target enzyme?

Combine autodocking (AutoDock Vina) with MM-PBSA binding free energy calculations . Validate experimentally via ITC (isothermal titration calorimetry) to measure thermodynamic parameters and X-ray crystallography (if co-crystals are obtainable) .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

Use non-linear regression (e.g., GraphPad Prism) with the four-parameter logistic model (Hill equation). Apply bootstrapping to estimate confidence intervals and Grubbs’ test to identify outliers .

Cross-Disciplinary Applications

Q. How can N,N'-Bis(3-methoxypropyl)pentanediamide be adapted for use in drug delivery systems?

Incorporate into polymeric nanoparticles via emulsion-solvent evaporation. Characterize drug loading efficiency via UV-Vis spectroscopy and release kinetics using dialysis membrane assays (PBS, 37°C). Assess biocompatibility via MTT assays in primary cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.